N-(6-bromo-1-oxido-2-pyridinyl)acetamide
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Overview
Description
N-(6-bromo-1-oxido-2-pyridinyl)acetamide is a chemical compound with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.04668 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-oxido-2-pyridinyl)acetamide typically involves the bromination of 2-acetamidopyridine followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1-oxido-2-pyridinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-acetamido-6-aminopyridine-1-oxide .
Scientific Research Applications
N-(6-bromo-1-oxido-2-pyridinyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-bromo-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-6-chloropyridine-1-oxide: Similar structure but with a chlorine atom instead of bromine.
2-Acetamido-6-fluoropyridine-1-oxide: Similar structure but with a fluorine atom instead of bromine.
2-Acetamido-6-iodopyridine-1-oxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(6-bromo-1-oxido-2-pyridinyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be as favorable with other halogens .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
N-(6-bromo-1-hydroxypyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |
InChI Key |
YANKKQIMIPWLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC=C(N1O)Br |
Origin of Product |
United States |
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